Cevoglitazar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. Cevoglitazar potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Cevoglitazar was as effective as pioglitazone at improving glucose tolerance.
Scientific Research Applications
1. Effects on Obesity and Energy Homeostasis
Cevoglitazar, identified as a peroxisome proliferator-activated receptor (PPAR)-alpha and -gamma dual agonist, has shown promising results in obesity-related disorders. In animal studies involving obese mice and cynomolgus monkeys, cevoglitazar significantly reduced food intake and body weight. These outcomes were attributed to its dual activation of PPARalpha and -gamma, which are therapeutic targets for type 2 diabetes mellitus and diabetic dyslipidemia. The compound not only improved insulin sensitivity and lipid metabolism but also beneficially impacted energy balance (Chen et al., 2010).
2. Impact on Ectopic Fat Deposition
Cevoglitazar has also been studied for its effects on ectopic fat deposition. In fatty Zucker rats, a model of obesity and insulin resistance, cevoglitazar's metabolic response was characterized and compared to other PPAR agonists. This dual PPARα/γ agonist acted as both an insulin sensitizer and lipid-lowering agent, potentially beneficial for improving glucose tolerance in type 2 diabetic patients without inducing adiposity and body weight gain (Laurent et al., 2009).
3. Therapeutic Potential for Diabetes and Obesity
Cevoglitazar holds significant promise for the treatment of diabetes and obesity-related disorders. Its unique effect on energy balance, in addition to improving glycemic and metabolic control, distinguishes it from other dual PPAR agonists. These preclinical results in animal models underscore its potential as a therapeutic agent for these conditions (Chen et al., 2010).
properties
CAS RN |
839673-52-8 |
---|---|
Product Name |
Cevoglitazar |
Molecular Formula |
C27H21F3N2O6S |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1 |
InChI Key |
KVVODNUBDFULSC-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cevoglitazar; LBM-642; LBM 642; LBM642. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.